1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole
Description
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group linked to a 2-cyclopropyl-1,3-thiazole moiety. The 1,2,4-triazole ring is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to interact with biological targets, particularly in fungicides and antimycobacterial agents . The cyclopropyl-thiazole group introduces steric and electronic modifications that may influence bioavailability, metabolic stability, and target binding compared to other azole derivatives.
Properties
IUPAC Name |
2-cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-7(1)9-12-8(4-14-9)3-13-6-10-5-11-13/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCDPQNEJEFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable thiazole precursor in the presence of a triazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with metal ions or other functional groups, disrupting the normal function of the enzyme or receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole and related azole derivatives:
Key Structural and Functional Insights :
Substituent Diversity: The target compound’s 2-cyclopropyl-thiazole group is distinct from the aryl (e.g., dichlorophenyl in propiconazole) or silyl (e.g., bis(4-fluorophenyl)methylsilyl in flusilazole) substituents in other azoles. The cyclopropyl ring may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., propyl in propiconazole) . The thiazole ring introduces a sulfur atom, which could alter electron distribution and hydrogen-bonding capacity relative to oxygen-containing dioxolane rings (e.g., in propiconazole or difenoconazole) .
Antifungal Activity: Propiconazole and flusilazole are widely used against Aspergillus spp. and other fungi, with resistance mechanisms linked to mutations in the CYP51 enzyme .
The cyclopropyl group in the target compound might reduce environmental persistence compared to chlorinated aryl groups.
Research Findings and Hypotheses
- Synthetic Feasibility : Analogous triazole derivatives are synthesized via condensation or catalytic methods (e.g., CAN-catalyzed reactions for imidazole-triazole hybrids) . The target compound could be synthesized using similar strategies, substituting aldehydes with cyclopropyl-thiazole precursors.
- Structure-Activity Relationship (SAR) : The thiazole-cyclopropyl group may enhance lipophilicity, improving membrane penetration compared to polar dioxolane-containing azoles . However, steric hindrance from the cyclopropyl ring could reduce binding affinity to certain targets.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole?
Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, triazole derivatives are often synthesized by refluxing intermediates (e.g., 4-amino-triazole analogs) with electrophilic agents (e.g., substituted thiazole-methyl halides) in ethanol or acetonitrile under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent evaporation and recrystallization yield purified products . For thiazole-substituted triazoles, cyclopropane-functionalized thiazole precursors can be synthesized via cyclopropanation of allylic intermediates, followed by coupling to the triazole core .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns on the triazole and thiazole rings. For example, methylene protons linking the thiazole and triazole moieties typically resonate at δ 4.5–5.5 ppm .
- X-ray Crystallography: Programs like SHELXL and visualization tools like ORTEP-3 resolve bond angles and stereochemistry.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for cyclopropane-thiazole derivatives .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
Methodological Answer:
- Substituent Variation: Modify the cyclopropane group on the thiazole ring to assess steric/electronic effects on antifungal activity. For example, bulkier substituents may enhance membrane penetration in fungal pathogens .
- Bioisosteric Replacement: Replace the thiazole ring with oxazole or pyridine analogs to evaluate changes in target binding (e.g., cytochrome P450 inhibition in fungi) .
- Data Analysis: Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values from enzyme inhibition assays .
Advanced: What computational tools are suitable for modeling interactions between this compound and fungal targets?
Methodological Answer:
- Docking Studies: Software like AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (lanosterol 14α-demethylase). Focus on hydrogen bonding with heme iron and hydrophobic interactions with the active site .
- DFT Calculations: Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
- MD Simulations: GROMACS or NAMD evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization: Control variables such as fungal strain (e.g., Candida albicans vs. Aspergillus fumigatus), incubation time, and culture medium pH .
- Metabolic Profiling: Use LC-MS to identify degradation products in assay media that may interfere with activity measurements .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Report confidence intervals for IC₅₀ values .
Advanced: What analytical methods quantify this compound in environmental or metabolic studies?
Methodological Answer:
- HPLC-DAD/UV: Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time ~8–10 min for triazole-thiazole analogs .
- GC-MS: Derivatize the compound with BSTFA to improve volatility. Monitor fragments at m/z 154 (triazole ring) and 98 (cyclopropane-thiazole) .
- Microsomal Stability Assays: Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via MRM transitions in LC-MS/MS .
Advanced: What are the key degradation pathways of this compound under environmental conditions?
Methodological Answer:
- Photolysis: Expose to UV light (λ = 254 nm) and identify products (e.g., cyclopropane ring opening or thiazole oxidation) via HRMS .
- Hydrolysis: Study pH-dependent degradation (e.g., at pH 4, 7, 9) to detect triazole ring cleavage or methylene bridge hydrolysis .
- Soil Metabolism: Use ¹⁴C-labeled analogs in soil columns to track mineralization to CO₂ and bound residues via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
